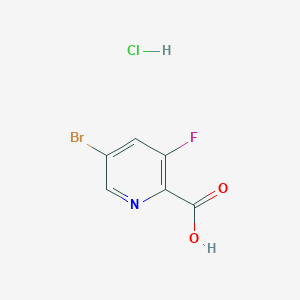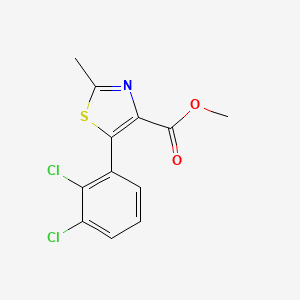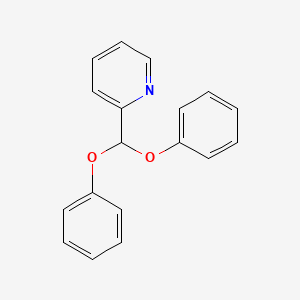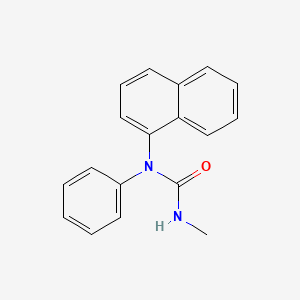![molecular formula C8H7N5O2 B8663965 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B8663965.png)
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid
Overview
Description
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid is a heterocyclic compound that features both a tetrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with a pyridine derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites and inhibit their activity. This is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- [6-(1H-tetrazol-1-yl) pyridin-3-yl]acetic acid
- [5-(1H-tetrazol-1-yl) pyridin-2-yl]acetic acid
- [6-(1H-tetrazol-1-yl) pyrimidin-2-yl]acetic acid
Uniqueness
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid is unique due to the specific positioning of the tetrazole and pyridine rings, which can influence its binding affinity and specificity towards molecular targets. This structural uniqueness makes it a valuable compound in medicinal chemistry for the development of novel therapeutics.
Properties
Molecular Formula |
C8H7N5O2 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-[6-(tetrazol-1-yl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H7N5O2/c14-8(15)4-6-2-1-3-7(10-6)13-5-9-11-12-13/h1-3,5H,4H2,(H,14,15) |
InChI Key |
SMIWEDQXCMHLQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=NN=N2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(6R,7R)-7-[(2-amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B8663893.png)

![1H-Indole, 3-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8663927.png)

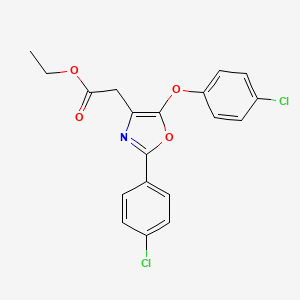
![Oxazolo[5,4-c]pyridine,4-bromo-2-(methylthio)-](/img/structure/B8663935.png)
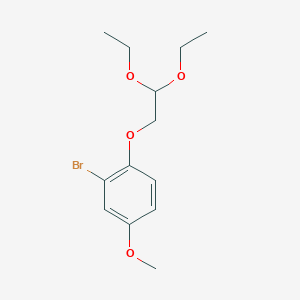
![3-[1-(2-Pyrimidyl)-4-piperazinyl]propanol](/img/structure/B8663949.png)
